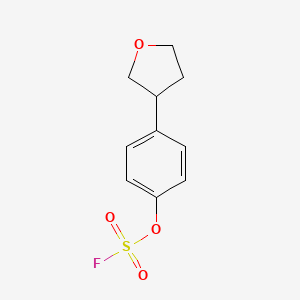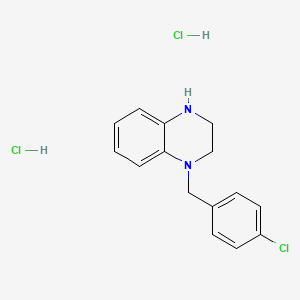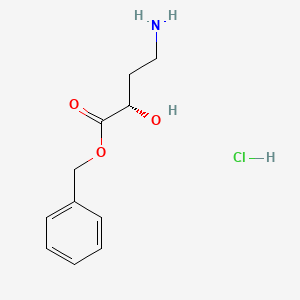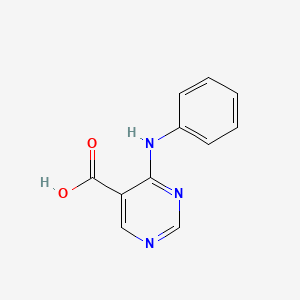
4-(Phenylamino)pyrimidine-5-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Phenylamino)pyrimidine-5-carboxylic acid is a heterocyclic aromatic organic compound with the molecular formula C11H9N3O2. It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylamino)pyrimidine-5-carboxylic acid typically involves the reaction of 4-chloropyrimidine-5-carboxylic acid with aniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for 4-(Phenylamino)pyrimidine-5-carboxylic acid are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Phenylamino)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-(Phenylamino)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(Phenylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing processes such as cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Benzyloxy)phenylpyrimidine-5-carboxylic acid
- 4-(4-Methoxyphenyl)pyrimidine-5-carboxylic acid
- 4-(4-Fluorophenyl)pyrimidine-5-carboxylic acid
Uniqueness
4-(Phenylamino)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C11H9N3O2 |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
4-anilinopyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H9N3O2/c15-11(16)9-6-12-7-13-10(9)14-8-4-2-1-3-5-8/h1-7H,(H,15,16)(H,12,13,14) |
InChI Key |
FDLRLKIDYZVZLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=NC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


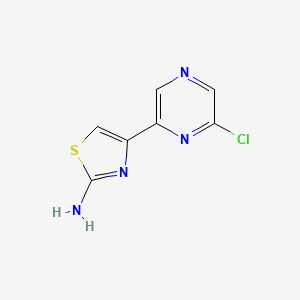
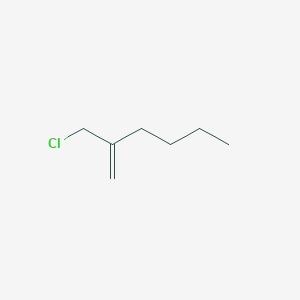
![1-[(Tert-butoxy)carbonyl]-9-oxa-1-azaspiro[5.5]undecane-3-carboxylicacid](/img/structure/B13551734.png)

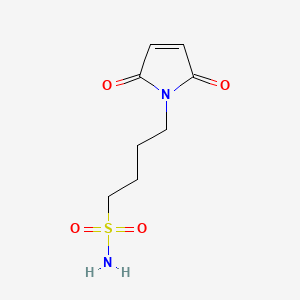
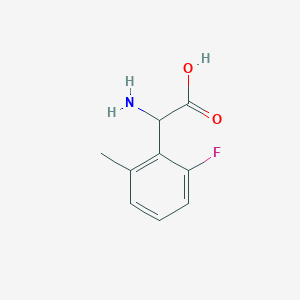
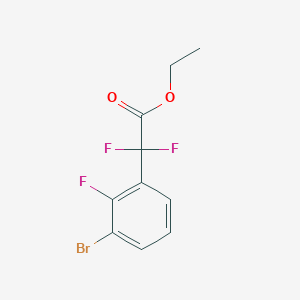


![N-[(2-chlorophenyl)methyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B13551787.png)
![{2-Amino-7-oxaspiro[3.5]nonan-2-yl}methanolhydrochloride](/img/structure/B13551797.png)
